Ethyl 3-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]but-2-enoate
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Overview
Description
Ethyl 3-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]but-2-enoate is an organic compound characterized by its unique structural features It contains an ethyl ester group, a but-2-enoate moiety, and a diazenyl linkage to a 4-methylbenzene-1-sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]but-2-enoate typically involves the reaction of ethyl acetoacetate with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an enolate intermediate, which then undergoes diazotization and coupling with the sulfonyl chloride to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the diazenyl group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]but-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of Ethyl 3-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]but-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The diazenyl group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various effects. The sulfonyl group can also participate in binding interactions with proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-[(E)-(2,4-dinitrophenyl)diazenyl]but-2-enoate: Similar structure but with different substituents on the phenyl ring.
Ethyl 3-[(E)-(4-chlorobenzene-1-sulfonyl)diazenyl]but-2-enoate: Contains a chlorine substituent instead of a methyl group.
Uniqueness
Ethyl 3-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]but-2-enoate is unique due to the presence of the 4-methylbenzene-1-sulfonyl group, which imparts specific chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are desired.
Properties
CAS No. |
93953-27-6 |
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Molecular Formula |
C13H16N2O4S |
Molecular Weight |
296.34 g/mol |
IUPAC Name |
ethyl 3-[(4-methylphenyl)sulfonyldiazenyl]but-2-enoate |
InChI |
InChI=1S/C13H16N2O4S/c1-4-19-13(16)9-11(3)14-15-20(17,18)12-7-5-10(2)6-8-12/h5-9H,4H2,1-3H3 |
InChI Key |
YDJCQCSQVWWYRL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(C)N=NS(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
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